3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one
Description
3,5,5-Trimethyl-2,5-dihydro-1H-pyrrol-2-one (C₇H₁₁NO, molecular weight: 125.17 g/mol) is a pyrrolone derivative characterized by a five-membered lactam ring with three methyl substituents at the 3,5,5-positions . Pyrrolones are versatile intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient lactam ring, which can participate in diverse reactions such as nucleophilic additions or cyclizations.
Properties
IUPAC Name |
3,5,5-trimethyl-1H-pyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-4-7(2,3)8-6(5)9/h4H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWQYASVMBUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one typically involves the cyclization of suitable precursors. One common method involves the base-assisted cyclization of 3-cyanoketones. This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, as well as reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as the four-step synthesis of related compounds like 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. Key features of these methods include the synthesis of intermediates in water and the use of acid-mediated deprotection steps .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, leading to diverse derivatives that can be utilized in further chemical research.
Biology
The compound's derivatives have demonstrated potential biological activities:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, one derivative showed minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA .
- Anti-inflammatory Effects : Certain derivatives inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .
- Antitumor Activity : Some derivatives have shown cytotoxic effects on cancer cell lines. For example, compounds derived from pyrrolidinones exhibited IC50 values ranging from 29 to 59 µM against various cancer cell lines.
Medicine
In drug development, this compound is investigated for its potential use in creating new therapeutic agents. Its mechanism involves interaction with molecular targets such as receptors or enzymes that modulate biological activity. This interaction can lead to various effects including inhibition of microbial growth or apoptosis induction in cancer cells.
Industry
The compound is also utilized in producing materials with specific properties such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific physical characteristics.
Case Studies
- Antibacterial Efficacy : A study focused on synthesizing and evaluating derivatives of pyrrolidinones highlighted their antibacterial efficacy against MRSA. The lead compound demonstrated MICs suggesting a promising scaffold for developing new antibiotics .
- Anti-inflammatory Potential : In vitro studies have shown that certain pyrrolidinone derivatives significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures . This indicates potential applications in managing autoimmune conditions.
- Anticancer Properties : Research on related compounds revealed promising anticancer properties. For instance, a compound similar to this showed significant cytotoxicity against HepG2 cells and induced apoptosis by regulating pro-apoptotic and anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties :
- The trimethyl-substituted compound lacks aryl groups, which are common in analogs like 8o and 15m. Methyl groups likely enhance lipophilicity and stability compared to bulkier aryl substituents but reduce π-conjugation, limiting applications in optoelectronics .
- Diaryl-substituted pyrrolones (e.g., 8o, 15m) exhibit higher melting points (>160°C) due to increased molecular rigidity and intermolecular interactions (e.g., hydrogen bonding from hydroxyl groups) .
For example, 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile (a related electron acceptor) is synthesized using lithium ethoxide, reducing activation energy by 115.86 kJ·mol⁻¹ compared to uncatalyzed routes .
Functionalization Potential: The trimethyl compound’s lack of reactive hydroxyl or amino groups (unlike 8b or 15a) may limit its direct utility in further derivatization. However, its methyl groups could facilitate alkylation or serve as steric hindrance in asymmetric synthesis .
Comparison with Non-Pyrrolone Analogous Compounds
While structurally distinct, the following compounds highlight broader context:
- 5-(3,5-Difluorophenyl)pyridin-2(1H)-one: A pyridinone derivative with fluorinated aryl groups. Fluorine substituents enhance electronegativity and bioavailability, a contrast to the methyl-dominated electronic profile of the trimethyl pyrrolone .
Biological Activity
3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one, also known as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring with two methyl groups at the 3 and 5 positions and a carbonyl group that plays a crucial role in its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is mediated through various mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidinones exhibit significant antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA .
- Anti-inflammatory Effects : Studies have demonstrated that pyrrolidinone derivatives can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : Some derivatives have shown cytotoxic effects on cancer cell lines. For example, certain compounds derived from pyrrolidinones exhibited IC50 values ranging from 29 to 59 µM against various cancer cell lines .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This includes potential inhibition of kinases involved in cancer progression .
Antimicrobial Properties
A study focused on synthesizing and evaluating 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones highlighted their antibacterial efficacy against MRSA. The lead compound demonstrated MICs that suggest a promising scaffold for developing new antibiotics .
Anti-inflammatory Activity
In vitro studies have shown that certain pyrrolidinone derivatives significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures. The strongest inhibition was observed for specific derivatives, indicating their potential use in managing autoimmune conditions .
Anticancer Activity
Research on related compounds has revealed promising anticancer properties. For instance, a compound similar to this compound showed significant cytotoxicity against HepG2 cells and induced apoptosis by regulating pro-apoptotic and anti-apoptotic proteins .
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antibacterial | MIC: 4 μg/mL (MRSA) |
| Related Pyrrolidinone Derivative | Antitumor | IC50: 29 - 59 µM |
| Another Pyrrole Derivative | Anti-inflammatory | Inhibition in PBMCs |
| Pyrrolidinone Analog | Enzyme inhibition | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
